(E)-3-(2-chlorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S/c21-18-9-5-4-6-16(18)10-11-20(23)22-13-12-19(26(24,25)15-14-22)17-7-2-1-3-8-17/h1-11,19H,12-15H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZVDDSTNQNFLZ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one, with the CAS number 2034997-59-4, is a compound of interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects based on available research.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 389.9 g/mol |
| Structure | Chemical Structure |
The mechanism of action of this compound involves its interaction with various biological targets. Preliminary studies suggest that the compound may inhibit specific enzymes or receptors, potentially affecting biological pathways related to inflammation and cell signaling.
Potential Targets
Research indicates that compounds similar to this compound can interact with:
- Nitric oxide synthases (NOS)
- p38 mitogen-activated protein kinase
These interactions may lead to anti-inflammatory and analgesic effects.
Antimicrobial Activity
Studies have shown that thiazepan derivatives exhibit significant antimicrobial properties. The presence of the thiazepan ring in the structure of this compound may contribute to its effectiveness against various bacterial strains .
Analgesic and Anti-inflammatory Effects
Research into related compounds has demonstrated analgesic and anti-inflammatory activities. The structural features of this compound suggest it may possess similar properties. Studies involving animal models have indicated a reduction in pain response and inflammation markers upon administration .
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazepan derivatives:
Case Study 1: Analgesic Activity
A study explored the analgesic effects of thiazepan derivatives in a rat model. The results indicated a significant decrease in pain response compared to control groups, suggesting that compounds like this compound could be developed as effective analgesics .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of thiazepan derivatives against a range of pathogens. The results showed that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Key Structural Variations and Functional Groups
The following compounds share the 1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl core but differ in substituents and functional groups, leading to distinct physicochemical and biological properties:
*Molecular weight estimated based on structural similarity to analogs.
Electronic and Steric Effects
- Chlorine vs. Fluorine’s electronegativity may strengthen dipole-dipole interactions in biological targets .
- Enone vs. Isoxazole: The α,β-unsaturated ketone in the target compound could form covalent bonds with nucleophilic residues (e.g., cysteine thiols), whereas the isoxazole in offers metabolic stability and resistance to oxidation .
- Hydrogen-Bonding Capacity: The sulfone group in all compounds acts as a strong H-bond acceptor, similar to the N–H···O/S interactions observed in triazole-thiocarbonohydrazide systems . The hydroxyl group in adds a donor site, improving solubility and crystal packing .
Crystallographic and Supramolecular Features
- Hydrogen-Bonding Networks : The sulfone oxygen in the target compound likely participates in N–H···O/S interactions, analogous to the O–H···S bonds in . These interactions influence crystal packing and stability .
- Configuration Validation: Tools like SHELXL ensure accurate determination of the (E)-configuration in the enone system, critical for comparing bioactivity across analogs .
Pharmacological Implications
- Metabolic Stability : Isoxazole-containing likely exhibits longer half-lives than the target compound due to resistance to cytochrome P450 oxidation .
- Solubility : The hydroxyl group in enhances aqueous solubility, whereas the chlorophenyl group in the target compound prioritizes lipophilicity for membrane penetration .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how is reaction efficiency optimized?
The compound can be synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting a substituted acetophenone derivative with an aldehyde in basic conditions (e.g., KOH/ethanol) at 0–50°C for 2–3 hours. Reaction efficiency is optimized by:
- Controlling temperature to minimize side reactions (e.g., isomerization).
- Using stoichiometric excess of the aldehyde (1.2–1.5 eq) to drive the reaction.
- Monitoring progress via TLC or HPLC to determine endpoint .
Q. Which spectroscopic and crystallographic methods are used to confirm the E-configuration and structural integrity?
- X-ray diffraction (XRD): Single-crystal analysis resolves bond lengths (e.g., C=O at ~1.22 Å, C=C at ~1.33 Å) and dihedral angles to confirm the E-configuration .
- NMR: NMR shows coupling constants () between α,β-unsaturated protons (typically for trans configuration) .
- IR: Stretching frequencies for ketone (1680–1720 cm) and sulfone (1300–1350 cm) groups validate functional groups .
Q. How is purity assessed during synthesis, and what thresholds are acceptable for biological testing?
- HPLC/GC-MS: Purity >95% is standard, with retention times compared to standards.
- Elemental analysis: C, H, N, S values must align with theoretical calculations within ±0.4%.
- Impurities (e.g., unreacted starting materials) should be <1% for in vitro assays .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) are employed to predict electronic properties and validate experimental data?
- DFT calculations: Use B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces.
- UV-Vis simulations: Time-dependent DFT (TD-DFT) predicts λ values, which are compared to experimental spectra (e.g., ethanol, 300–400 nm) .
- Example: For a similar chalcone, experimental λ at 348 nm matched DFT-predicted 345 nm, confirming conjugation effects .
Q. How are antimicrobial activity assays designed to evaluate this compound’s efficacy?
- Broth microdilution (MIC): Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
- Controls: Use ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls.
- Mechanistic studies: Perform time-kill assays and membrane permeability tests (e.g., propidium iodide uptake) .
Q. How can discrepancies between experimental (XRD) and computational (DFT) bond parameters be resolved?
- Periodic DFT: Incorporate crystal packing effects (e.g., PBE-D3 dispersion corrections) to reduce deviations in bond lengths (e.g., C–S bond discrepancies <0.02 Å).
- Vibrational analysis: Compare experimental IR/Raman spectra with DFT harmonic frequencies to identify environmental influences (e.g., hydrogen bonding) .
Q. What strategies are used to improve the compound’s stability in biological matrices?
- Crystal engineering: Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to enhance π-π stacking and hydrogen bonding in the solid state.
- Microencapsulation: Use PLGA nanoparticles (100–200 nm) to protect against hydrolytic degradation in physiological pH .
Methodological Tables
Table 1. Comparison of Experimental and DFT-Predicted Bond Lengths (Å) for a Related Chalcone
| Bond Type | Experimental (XRD) | DFT (B3LYP/6-311+G(d,p)) | Deviation |
|---|---|---|---|
| C=O | 1.224 | 1.230 | +0.006 |
| C=C (α,β) | 1.332 | 1.340 | +0.008 |
| C–S (sulfone) | 1.765 | 1.752 | -0.013 |
Table 2. Antimicrobial Activity (MIC, µg/mL) of a Structural Analog
| Strain | Compound | Ciprofloxacin |
|---|---|---|
| S. aureus | 12.5 | 1.56 |
| E. coli | 50 | 3.12 |
| C. albicans | 25 | 6.25 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
